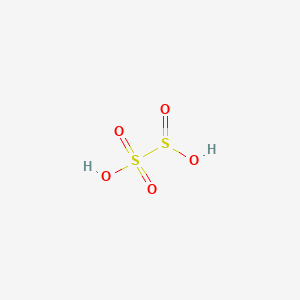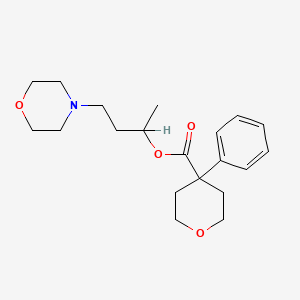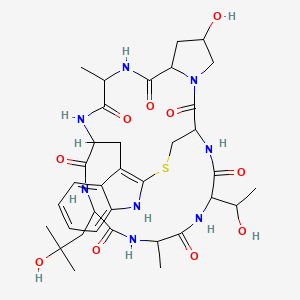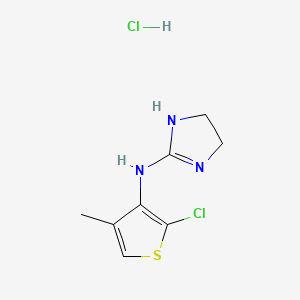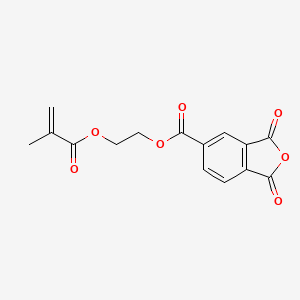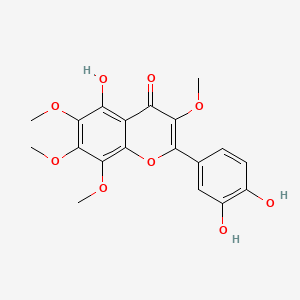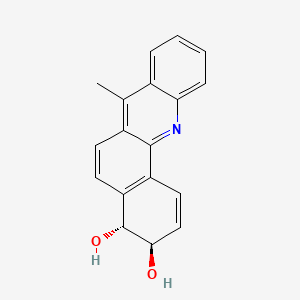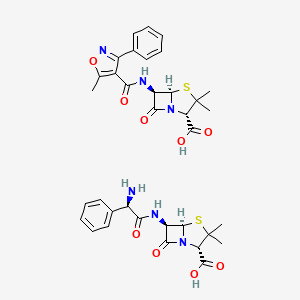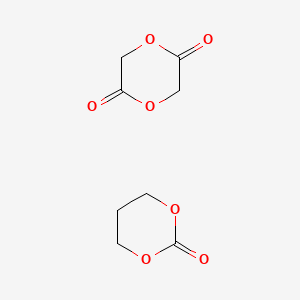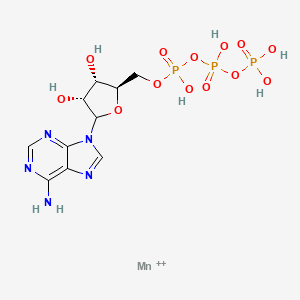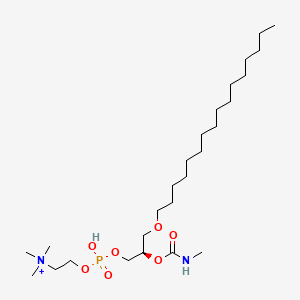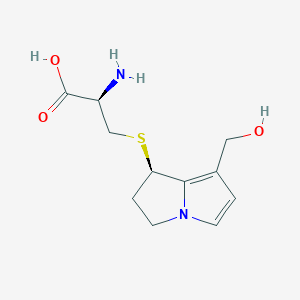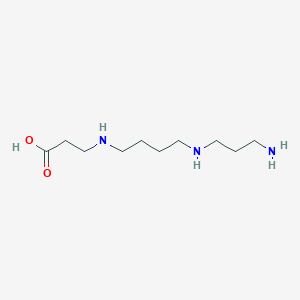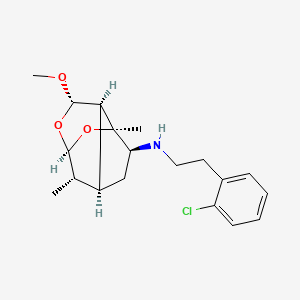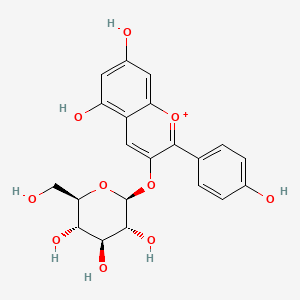
Pelargonidin 3-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pelargonidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of pelargonidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a plant metabolite. It is a beta-D-glucoside and an anthocyanidin glycoside. It derives from a pelargonidin. It is a conjugate acid of a pelargonidin 3-O-beta-D-glucoside betaine.
Wissenschaftliche Forschungsanwendungen
Antithrombotic and Antiplatelet Activities
Structural Activity and HAD Inhibition
Pelargonidin and its glucoside derivatives have been studied for their structural properties and potential efficacy in treating conditions like hypoglycemia and retinopathy. Quantum chemical calculations suggest that pelargonidin acts as an effective electron donor, with potential implications for treating diabetes (Praveena et al., 2022).
Effects on Aortic Smooth Muscle Cell Proliferation and Migration
Pelargonidin can inhibit the proliferation and migration of human aortic smooth muscle cells induced by platelet-derived growth factor (PDGF)-BB. This effect is attributed to the inhibition of focal adhesion kinase (FAK) activity, suggesting potential preventive effects against atherosclerosis (Son et al., 2014).
Encapsulation for Hepatocytes Injury Recovery
When encapsulated in pectin-chitosan coated nanoliposomes, pelargonidin-3-O-glucoside shows a protective effect against palmitic acid-induced hepatocyte injury. This encapsulation improves its stability and enhances its biological activity, which could be beneficial for hepatocellular delivery of hydrophilic compounds (Karim et al., 2022).
Stability and Antioxidant Activity
Pelargonidin glucosides' stability under different conditions (pH, metal-ionic, thermal) and their antioxidant activities have been compared, suggesting potential applications in the food industry. Glycosylation affects the stability and antioxidant properties of pelargonidin (Li et al., 2021).
Metabolic Fate and Bioavailability
Studies have investigated the metabolic fate of pelargonidin 3-glucoside in mammals, finding that it is metabolized to glucuronides and excreted in urine. This research helps understand the biological properties of anthocyanins and their functional roles in vivo (Ichiyanagi et al., 2013).
Role in Inflammatory Bowel Disease
Pelargonidin-3-glucoside may attenuate symptoms of inflammatory bowel disease (IBD) and decrease intestinal inflammation, potentially through activation of the aryl hydrocarbon receptor (AhR). This suggests its utility as a dietary chemopreventive agent in managing IBD (Dvořák, 2020).
Synthetic Production in Yeast
Research has focused on the engineering of Saccharomyces cerevisiae for de novo production of pelargonidin 3-O-glucoside. This approach could be valuable for on-demand production of specific anthocyanin molecules for various industries (Levisson et al., 2018).
Eigenschaften
CAS-Nummer |
47684-27-5 |
|---|---|
Produktname |
Pelargonidin 3-glucoside |
Molekularformel |
C21H21O10+ |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25)/p+1/t16-,17-,18+,19-,21-/m1/s1 |
InChI-Schlüssel |
ABVCUBUIXWJYSE-GQUPQBGVSA-O |
Isomerische SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Synonyme |
callistephin pelargonidin 3-glucoside pelargonidin-3-glucopyranoside pelargonidin-3-glucoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



